4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound featuring a thiazole ring, a methoxyphenyl group, and a benzoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the benzoic acid moiety is attached through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of 4-[({[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid.
Reduction: Formation of 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethanol}amino)methyl]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the benzoic acid moiety can participate in hydrogen bonding with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[({[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
- 4-[({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
- 4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
Uniqueness
4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N2O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O4S/c1-26-17-8-6-14(7-9-17)19-22-16(12-27-19)10-18(23)21-11-13-2-4-15(5-3-13)20(24)25/h2-9,12H,10-11H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
PNNOACSREWOZSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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